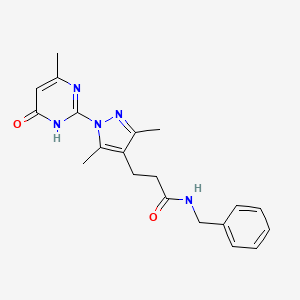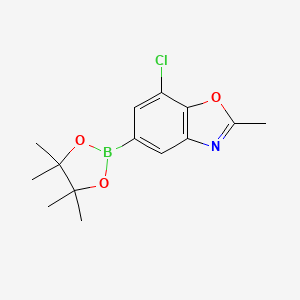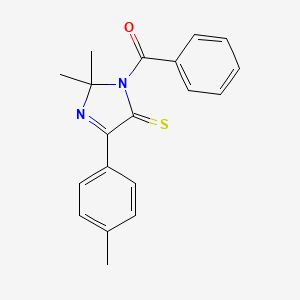![molecular formula C12H13NO2S B2580967 3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 848606-42-8](/img/structure/B2580967.png)
3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H13NO2S and its molecular weight is 235.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Activities The structural analog 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione has shown promising results in in vitro studies for its anticancer and anti-inflammatory activities. This compound has been tested against human breast adenocarcinoma cell lines (MCF-7) and displayed non-toxic effects on human blood cells. Its cytotoxicity was demonstrated with an IC50 of 42.30 µM, indicating its potential as a therapeutic agent. Docking results against cyclin-dependent kinase 2 (CDK2) provided insights into its inhibitory mechanism, suggesting a broader application of thiazolidine derivatives in cancer treatment and inflammation management (Uwabagira & Sarojini, 2019).
Antiproliferative Activity Another study focused on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, demonstrating their antiproliferative effects against a range of human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The presence of a nitro group on the thiazolidinone moiety and the position of substituents on the aryl ring were pivotal in enhancing the antiproliferative activity, highlighting the importance of structural modifications in developing effective anticancer drugs (Chandrappa et al., 2008).
Synthesis and Chemical Properties The synthesis process and reactions of thiazolidine derivatives offer significant insights into their chemical properties and potential applications. For example, the synthesis of 5-arylmethylidene-3-(arylmethylideneamino)thiazolidine-2,4-diones through triazine ring cleavage demonstrates the versatility of thiazolidine compounds in chemical synthesis, potentially leading to new therapeutic agents with antiproliferative activities against various cancer cell lines (Izmest’ev et al., 2020).
Antimicrobial Activities A study on the condensation of 3-formylchromone with thiazolidine-2,4-dione led to the synthesis of derivatives with potent antimicrobial activities against Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This research underscores the potential of thiazolidine derivatives as antimicrobial agents and opens avenues for further exploration in combating microbial infections (Ibrahim et al., 2011).
Corrosion Inhibition Thiazolidinedione derivatives have been explored for their application in corrosion inhibition, demonstrating their effectiveness in protecting mild steel in hydrochloric acid solution. The study provides valuable insights into the molecular mechanisms underlying the corrosion inhibition process, suggesting the application of these compounds in industrial settings to prevent metal corrosion (Yadav et al., 2015).
Properties
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-3-9(2)5-10(4-8)6-13-11(14)7-16-12(13)15/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQXVLOYJHTHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)CSC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2580885.png)

![(2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2580890.png)

![4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2580895.png)
![8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2580897.png)
![2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2580898.png)
![ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2580900.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2580901.png)

![2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B2580903.png)

![N-(4-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B2580906.png)
![2-Oxo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazolidine-1-carboxamide](/img/structure/B2580907.png)
